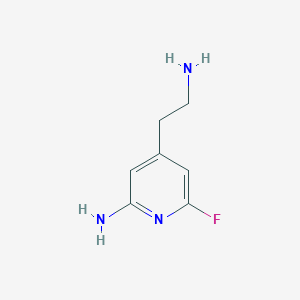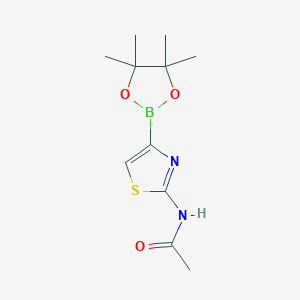![molecular formula C8H10BNO3 B14852748 (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is a boronic acid derivative that features a unique pyrano-pyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction generally requires a palladium catalyst, a boronic acid or boronate ester, and an appropriate base in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrano-pyridine core can be reduced under specific conditions to yield dihydropyridine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydropyridine derivatives, and various substituted pyrano-pyridine compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine
Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and other therapeutic agents .
Industry
In the material science industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mécanisme D'action
The mechanism by which (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors . The pyrano-pyridine core may also interact with specific receptors or enzymes, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
- 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Uniqueness
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is unique due to its specific boronic acid functional group and the pyrano-pyridine core structure
Propriétés
Formule moléculaire |
C8H10BNO3 |
|---|---|
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-5-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-4-10-5-8-6(7)2-1-3-13-8/h4-5,11-12H,1-3H2 |
Clé InChI |
BBTPORUXAQKYQN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CC2=C1CCCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)




![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)








